molecular formula C9H13N3 B6497830 N-cyclobutyl-2-methylpyrimidin-4-amine CAS No. 1341103-81-8

N-cyclobutyl-2-methylpyrimidin-4-amine

Cat. No. B6497830
CAS RN: 1341103-81-8
M. Wt: 163.22 g/mol
InChI Key: WBIPDPTZHSWDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-2-methylpyrimidin-4-amine is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also has a cyclobutyl group attached to the nitrogen atom at position 1 and a methyl group attached to the carbon atom at position 2 of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as MolView and ChemSpider . These tools allow for the visualization of the 3D structure of the molecule, providing insights into its geometry and the arrangement of its atoms .

Scientific Research Applications

N-cyclobutyl-2-methylpyrimidin-4-amine has been studied for its potential applications in a range of scientific research areas. It has been used as a tool for the synthesis of new compounds and as a model for the study of biochemical and physiological processes. This compound has been used in the development of new drugs and therapies, as well as in the study of the metabolism of drugs and other compounds. It has also been used in the study of the structure and function of proteins and enzymes. This compound has been studied for its potential use in the treatment of cancer, as well as for its possible applications in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

N-cyclobutyl-2-methylpyrimidin-4-amine has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a versatile molecule that can be used in the synthesis of a variety of compounds. Additionally, it has a low toxicity and is non-irritating to the skin and eyes.
However, this compound also has several limitations for laboratory experiments. It is a relatively unstable compound and can decompose over time. It is also a relatively insoluble compound and can be difficult to work with. Additionally, it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

N-cyclobutyl-2-methylpyrimidin-4-amine has potential applications in a range of scientific research areas. In the future, it could be used in the development of new drugs and therapies, as well as in the study of the metabolism of drugs and other compounds. Additionally, it could be used in the study of the structure and function of proteins and enzymes. It could also be used in the development of new antibiotics or in the treatment of cancer. Finally, it could be used in the synthesis of new compounds or in the inhibition of existing compounds.

Synthesis Methods

N-cyclobutyl-2-methylpyrimidin-4-amine can be synthesized by a variety of methods. One of the most common methods involves the reaction of cyclobutyl amine with 2-methylpyrimidine-4-carboxylic acid. The reaction is catalyzed by a strong base such as sodium hydroxide and is carried out in an aqueous medium. The product is then purified by recrystallization and further purified by chromatography. Other methods for the synthesis of this compound include the use of Grignard reactions, the use of aqueous solutions of sodium hydroxide, and the use of aqueous solutions of sodium bicarbonate.

properties

IUPAC Name

N-cyclobutyl-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-10-6-5-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIPDPTZHSWDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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